molecular formula C10H12O B14514011 2-(Ethenyloxy)-1,4-dimethylbenzene CAS No. 63209-27-8

2-(Ethenyloxy)-1,4-dimethylbenzene

Katalognummer: B14514011
CAS-Nummer: 63209-27-8
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: GLFYJCPSVJETDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethenyloxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H12O It is characterized by the presence of an ethenyloxy group attached to a benzene ring that also contains two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with ethenyloxy compounds under specific conditions. One common method is the alkylation of 1,4-dimethylbenzene using ethenyloxy chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethenyloxy chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity reactants and catalysts, as well as stringent control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethenyloxy)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the ethenyloxy group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(Ethenyloxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Ethenyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Ethenyloxy)-1,3-dimethylbenzene
  • 2-(Ethenyloxy)-1,2-dimethylbenzene
  • 2-(Ethenyloxy)-1,4-diethylbenzene

Uniqueness

2-(Ethenyloxy)-1,4-dimethylbenzene is unique due to the specific positioning of the ethenyloxy and methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties

Eigenschaften

CAS-Nummer

63209-27-8

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

2-ethenoxy-1,4-dimethylbenzene

InChI

InChI=1S/C10H12O/c1-4-11-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3

InChI-Schlüssel

GLFYJCPSVJETDU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.